(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the reaction of a chlorophenyl hydrazine with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Pharmaceuticals: The compound is explored for drug development due to its bioisosteric properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(1,3,4-oxadiazol-2-yl)methanamine hydrochloride
- (4-Chlorophenyl)(1,2,5-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9;/h1-5,8H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOTUBSQDSTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=N2)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-43-8 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, α-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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